molecular formula C15H13NO7S B4912757 2-ethoxy-4-formylphenyl 2-nitrobenzenesulfonate

2-ethoxy-4-formylphenyl 2-nitrobenzenesulfonate

Cat. No.: B4912757
M. Wt: 351.3 g/mol
InChI Key: PYLTWQWPPRNEAL-UHFFFAOYSA-N
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Description

2-Ethoxy-4-formylphenyl 2-nitrobenzenesulfonate is a complex organic compound characterized by its unique structure, which includes an ethoxy group, a formyl group, and a nitrobenzenesulfonate moiety

Properties

IUPAC Name

(2-ethoxy-4-formylphenyl) 2-nitrobenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO7S/c1-2-22-14-9-11(10-17)7-8-13(14)23-24(20,21)15-6-4-3-5-12(15)16(18)19/h3-10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYLTWQWPPRNEAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-4-formylphenyl 2-nitrobenzenesulfonate typically involves multi-step organic reactions. One common approach is the nitration of 2-ethoxy-4-hydroxybenzaldehyde followed by sulfonation. The reaction conditions require careful control of temperature and the use of specific reagents to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-4-formylphenyl 2-nitrobenzenesulfonate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted phenyl derivatives.

Scientific Research Applications

2-Ethoxy-4-formylphenyl 2-nitrobenzenesulfonate has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe in biochemical studies to understand enzyme mechanisms.

  • Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 2-ethoxy-4-formylphenyl 2-nitrobenzenesulfonate exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes, altering their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 2-Methoxy-4-formylphenyl 2-nitrobenzenesulfonate

  • 3-Ethoxy-4-formylphenyl 2-nitrobenzenesulfonate

  • 2-Ethoxy-3-formylphenyl 2-nitrobenzenesulfonate

Uniqueness: 2-Ethoxy-4-formylphenyl 2-nitrobenzenesulfonate is unique due to its specific arrangement of functional groups, which influences its reactivity and potential applications. The presence of the ethoxy group at the 2-position and the formyl group at the 4-position provides distinct chemical properties compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and development.

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